molecular formula C14H11BrClNO4S B13370903 4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13370903
M. Wt: 404.7 g/mol
InChI Key: MQKHGBSDNOAEFU-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route includes the sulfonylation of 4-bromo-2-chloro-5-methylaniline with a suitable sulfonyl chloride, followed by coupling with 4-aminobenzoic acid under controlled conditions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-methylphenylsulfonamide
  • 4-Amino-2-chloro-5-methylbenzenesulfonamide
  • 4-Bromo-2-chloro-5-methylbenzoic acid

Uniqueness

4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a sulfonyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11BrClNO4S

Molecular Weight

404.7 g/mol

IUPAC Name

4-[(4-bromo-2-chloro-5-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11BrClNO4S/c1-8-6-13(12(16)7-11(8)15)22(20,21)17-10-4-2-9(3-5-10)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

MQKHGBSDNOAEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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